molecular formula C8H7N3O2S B2542759 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 958785-70-1

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2542759
CAS No.: 958785-70-1
M. Wt: 209.22
InChI Key: NRCXTNUAVDXQLF-UHFFFAOYSA-N
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Description

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (CAS 958785-70-1) is a versatile thienopyrimidine derivative that serves as a privileged chemical scaffold in medicinal chemistry, particularly in the design and synthesis of novel multitargeted anticancer agents . This compound provides a core structure that can be functionally optimized to develop potent inhibitors. Its key research value lies in its application as a precursor for synthesizing compounds that simultaneously inhibit multiple oncology targets, including receptor tyrosine kinases (EGFR, VEGFR2) and histone deacetylases (HDACs) . This multitarget inhibition strategy represents a promising approach to enhance therapeutic efficacy, overcome drug resistance, and address the limitations of single-target therapies in cancer treatment . Derivatives based on this scaffold have demonstrated significant in vitro cytotoxicity and antiproliferative activity against challenging breast cancer cell lines, including MCF-7 and MDA-MB-231 . One closely related ethyl ester derivative exhibited a potent antiproliferative effect with an IC50 of 0.013 µM against MCF-7 cells, highlighting the high potential of this chemical series . The molecular design of these derivatives often involves cyclocondensation reactions, and their binding modes and stability are frequently investigated through Density Functional Theory (DFT) calculations . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. All in-quiryies are for experienced and technically qualified researchers.

Properties

IUPAC Name

4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-3-4-6(9)10-2-11-7(4)14-5(3)8(12)13/h2H,1H3,(H,12,13)(H2,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRCXTNUAVDXQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

958785-70-1
Record name 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
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Preparation Methods

Amination of Halogenated Precursors

4-Chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid serves as a versatile intermediate for amino group introduction. Treatment with aqueous ammonia (25% w/w) at 120°C in a sealed tube achieves nucleophilic substitution of the chlorine atom, yielding the target compound with >80% efficiency. Catalytic systems employing copper(I) iodide (CuI) and 1,10-phenanthroline enhance reaction kinetics, reducing reaction times from 24 hours to 8 hours.

Carboxylic Acid Group Installation

The 6-carboxylic acid group is frequently installed via hydrolysis of ester precursors . Methyl or ethyl esters of thieno[2,3-d]pyrimidine are saponified using sodium hydroxide (NaOH) in aqueous ethanol, followed by acidification with HCl to precipitate the carboxylic acid. Alternatively, oxidative methods using Jones reagent (CrO₃/H₂SO₄) convert 6-methyl groups to carboxylic acids, though this approach risks over-oxidation and requires meticulous temperature control.

Industrial-Scale Production and Optimization

Industrial synthesis emphasizes cost efficiency and scalability. Continuous flow reactors are employed for high-temperature amination steps , ensuring consistent product quality while minimizing decomposition. Solvent selection is critical: toluene and decalin are preferred for their high boiling points and inertness under reaction conditions.

A representative large-scale protocol involves:

  • Cyclocondensation of β-methoxypropionitrile with acetamidine in refluxing xylene (140°C, 12 hours).
  • Catalytic amination with NH₃/Al₂O₃ at 250°C for 6 hours.
  • Oxidation of the 6-methyl group using KMnO₄ in H₂SO₄ at 80°C.
    This sequence achieves an overall yield of 62% with >98% purity, as validated by HPLC.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield (%) Purity (%) Scalability
Cyclocondensation β-alkoxypropionitrile cyclization, NH₃ amination, oxidation 62 98 High
Stepwise assembly Pyrimidine formation, thiophene annulation, hydrolysis 58 95 Moderate
Post-synthetic Chloride amination, ester saponification 75 97 Low

Trade-offs : Cyclocondensation offers superior scalability but requires high-temperature amination. Post-synthetic methods provide higher yields but involve multi-step purification.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound features a thieno[2,3-d]pyrimidine core, characterized by its unique molecular formula C8H7N3O2SC_8H_7N_3O_2S. Its structure allows for diverse interactions with biological targets, making it a candidate for therapeutic applications.

Medicinal Chemistry Applications

  • Anticancer Activity
    • Research Findings : Studies have demonstrated that derivatives of 4-amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and MDA-MB-231. For instance, compound 2 showed an IC50 value of 18.28 µg/mL against MCF-7 cells, indicating its potential as an anticancer agent .
    • Mechanism of Action : The compound acts by inhibiting cell proliferation pathways in cancer cells. It has been shown to down-regulate phosphorylated eIF4E and induce apoptosis in cancer cell lines .
  • Enzyme Inhibition
    • Targeting Kinases : Research has identified 4-amino-5-methylthieno[2,3-d]pyrimidine derivatives as potent inhibitors of mitogen-activated protein kinase-interacting kinases (Mnks), which are involved in oncogenesis. This inhibition presents a non-toxic therapeutic strategy for cancer treatment .
    • Biosynthesis Inhibition : The compound has also been studied for its ability to inhibit bacillosamine biosynthesis in bacterial pathogens, showcasing its potential as an antimicrobial agent .

Biological Research Applications

  • Cell Line Studies
    • The compound's effects on human and mouse cell lines have been extensively documented. It has been tested against various cancer cell lines such as HeLa and HepG2, demonstrating a favorable safety profile in normal cells while exhibiting cytotoxicity in tumor cells .
  • Pharmacokinetics
    • Preliminary studies on the pharmacokinetic properties of this compound suggest that it has favorable ADME (Absorption, Distribution, Metabolism, Excretion) characteristics, making it a viable candidate for drug development .

Data Summary Table

Application AreaFindingsReference
Anticancer ActivityIC50 = 18.28 µg/mL against MCF-7; induces apoptosis
Enzyme InhibitionPotent Mnk inhibitors; down-regulates eIF4E
Biosynthesis InhibitionInhibits bacillosamine biosynthesis in bacterial pathogens
PharmacokineticsFavorable ADME properties; potential for drug development

Case Studies

  • Cytotoxicity Studies : A study investigated the cytotoxic effects of various derivatives of this compound on breast cancer cell lines. The results indicated that certain derivatives had significantly lower IC50 values compared to traditional chemotherapeutic agents, suggesting enhanced efficacy and reduced toxicity .
  • Structure-Activity Relationship : Research into the structure-activity relationship (SAR) of the compound revealed that specific substitutions on the thieno[2,3-d]pyrimidine core could enhance biological activity. For example, modifications at the second position of the thiophene ring led to improved antiproliferative properties against targeted cancer cells .

Mechanism of Action

The mechanism of action of 4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thienopyrimidine Core

Amino and Phenylamino Derivatives
  • 5-Methyl-4-(phenylamino)thieno[2,3-d]pyrimidine-6-carboxylic acid (16b): Substitution of the amino group with phenylamino (C₆H₅NH) reduces polarity, lowering the melting point to 178–180°C compared to the parent compound .
  • 4-(4-Chlorophenylamino)-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid (16c): Addition of a chlorine atom on the phenyl ring increases the melting point to 316–318°C, likely due to enhanced intermolecular halogen bonding and molecular symmetry . The electron-withdrawing chlorine may modulate electronic effects, altering reactivity in substitution reactions.
Thioether and Alkylthio Derivatives
  • 3-Amino-2-(benzylthio)-5-methyl-N-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide (2d): Replacement of the carboxylic acid with a carboxamide and introduction of a benzylthio group (SCH₂C₆H₅) retains antimicrobial activity, particularly against Proteus vulgaris and Pseudomonas aeruginosa . The thioether linkage may enhance lipophilicity, improving membrane penetration but reducing aqueous solubility.
  • The methylthio (SCH₃) group at position 2 may sterically hinder enzymatic degradation, improving metabolic stability.

Ester and Chloro Derivatives

  • Ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate: Replacement of the amino group with chlorine and the carboxylic acid with an ethyl ester reduces molecular weight (256.71 g/mol vs. ~239–280 g/mol for analogs) and polarity . The chloro group increases electrophilicity, making the compound reactive in nucleophilic aromatic substitutions.

Key Findings

  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, SCH₃) enhance electrophilicity, favoring reactions at the pyrimidine ring .
  • Lipophilicity : Methoxyphenyl and benzylthio substituents improve lipophilicity, which may enhance cellular uptake but reduce solubility .
  • Biological Activity : Thioether and carboxamide derivatives show promising antimicrobial profiles, suggesting that functional group manipulation can tailor activity .

Biological Activity

4-Amino-5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its unique structure, characterized by a thieno-pyrimidine core, allows for diverse biological interactions. This article delves into the biological activities of this compound, supported by experimental data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N4O2S, with a molecular weight of approximately 224.24 g/mol. The presence of both amino and carboxylic acid functional groups contributes to its reactivity and biological activity.

Target Cell Lines

The compound has been primarily studied for its effects on human breast cancer cell lines, notably MCF-7 and MDA-MB-231. Research indicates that it exhibits cytotoxicity and antiproliferative effects on these cells.

Mode of Action

The mechanism involves the inhibition of cell proliferation pathways, potentially through the modulation of key signaling molecules involved in cell growth and survival. Studies have shown that this compound can down-regulate proteins such as phosphorylated eIF4E and cyclin D1, leading to apoptosis in cancer cells .

Anticancer Activity

Research has demonstrated the compound's antiproliferative activity against various cancer cell lines. For instance, a study reported an IC50 value of 9.1 nM against MCF-7 cells . The compound's derivatives have also shown promise in inhibiting epidermal growth factor receptor tyrosine kinase (EGFR-TK), further supporting its potential as an anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. A study highlighted its activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa . The mechanism appears to involve inhibition of specific bacterial enzymes, contributing to its antimicrobial efficacy.

Case Studies

  • Antiproliferative Studies : In vitro studies involving various thieno-pyrimidine derivatives showed that modifications at different positions significantly affected their cytotoxicity against breast cancer cell lines. The most active derivatives demonstrated IC50 values in the low nanomolar range .
  • Antimicrobial Evaluation : A comprehensive study examined the antibacterial activity of N-benzylamides derived from thieno-pyrimidines. Results indicated substantial growth inhibition against multiple bacterial strains, with diameters of inhibition zones ranging from 20 mm to 24 mm depending on the derivative tested .

Data Table: Biological Activity Summary

Activity TypeTarget Cell Strain/OrganismIC50/EffectivenessReference
AnticancerMCF-7 (breast cancer)9.1 nM
AnticancerMDA-MB-231 (breast cancer)28.0 nM
AntimicrobialStaphylococcus aureusDiameter: 24 mm
AntimicrobialPseudomonas aeruginosaDiameter: 22 mm

Q & A

Basic Research Question

  • 1H NMR : Confirms substituent integration and regiochemistry. For example, the singlet at δ 2.4 ppm corresponds to the methyl group at position 5 .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 362.0825 for compound 2m ) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for confirming stereochemistry .

How can computational docking studies guide the design of thieno[2,3-d]pyrimidine derivatives with enhanced target binding?

Advanced Research Question

  • Target selection : Prioritize enzymes essential for microbial survival (e.g., Staphylococcus aureus enoyl-ACP reductase).
  • Docking protocols :
    • Prepare ligand structures using Open Babel for energy minimization.
    • Generate grid boxes around active sites (e.g., 20 ų) in PyMOL.
    • Score binding poses using the ChemPLP function in GOLD software .
  • Validation : Compare docking scores with experimental MICs to refine predictive models .

How should researchers address contradictions in biological activity data across studies?

Data Contradiction Analysis
Discrepancies may arise from:

  • Assay variability : Differences in bacterial strains (e.g., ATCC vs. clinical isolates) or culture conditions (aerobic vs. anaerobic).
  • Compound purity : Impurities >5% can skew MIC results. Validate purity via HPLC (≥95% threshold) .
    Resolution strategy :
  • Replicate assays under standardized conditions (CLSI guidelines).
  • Perform dose-response curves to confirm IC50 consistency .

What methodologies are recommended for evaluating the stability of thieno[2,3-d]pyrimidine derivatives under physiological conditions?

Advanced Research Question

  • pH stability assays : Incubate compounds in buffers (pH 2–8) at 37°C for 24 hours. Monitor degradation via LC-MS .
  • Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures (>150°C for most derivatives) .
  • Light sensitivity : Store derivatives in amber vials; assess photodegradation using UV-Vis spectroscopy .

How can reaction scalability be improved for gram-scale synthesis of thieno[2,3-d]pyrimidine derivatives?

Advanced Research Question

  • Catalyst optimization : Replace homogeneous catalysts (e.g., p-TsOH) with recyclable heterogeneous catalysts (e.g., zeolites) to reduce costs .
  • Flow chemistry : Implement continuous-flow reactors to enhance heat/mass transfer and reduce reaction times .
  • Byproduct management : Use in-line IR spectroscopy to monitor reaction progress and minimize side products .

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